

Application Notes and Protocols for Cedazuridine in Mouse Xenograft Models

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Compound of Interest

Compound Name: *Cedazuridine hydrochloride*

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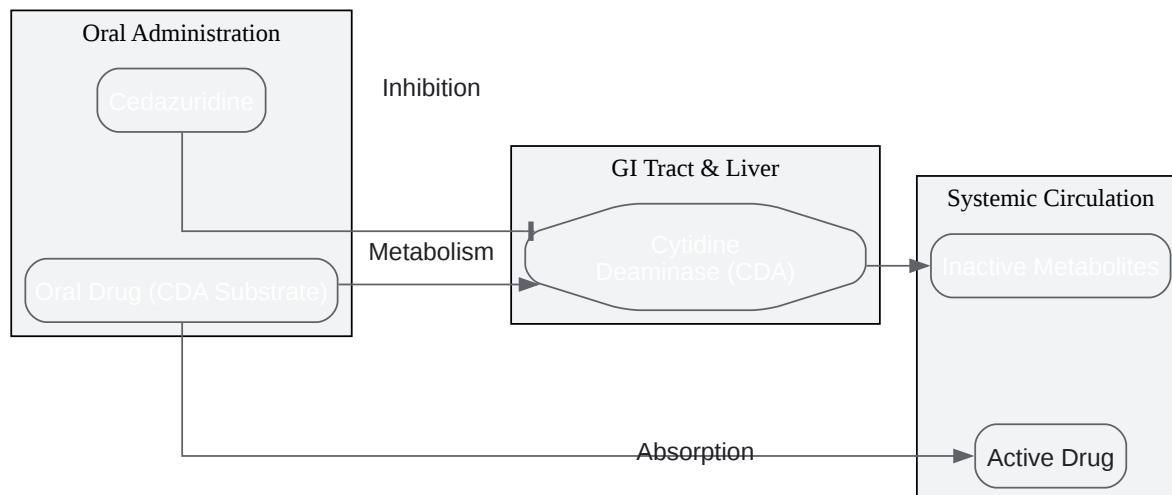
These application notes provide detailed protocols for the dosing and administration of Cedazuridine in mouse xenograft models, drawing from preclinical research. The information is intended to guide the design and execution of *in vivo* studies evaluating Cedazuridine as a cytidine deaminase inhibitor to enhance the efficacy of orally administered partner drugs.

Introduction

Cedazuridine is a potent inhibitor of the enzyme cytidine deaminase (CDA), which is highly expressed in the gastrointestinal tract and liver.^{[1][2]} CDA rapidly metabolizes and inactivates cytidine analogues, such as the hypomethylating agents decitabine and azacitidine, thereby limiting their oral bioavailability.^{[1][2][3]} By inhibiting CDA, Cedazuridine increases the systemic exposure of these co-administered drugs, enabling effective oral therapy.^{[1][2][3]} Preclinical studies in mouse xenograft models have been instrumental in validating this approach and establishing effective dosing regimens.

Mechanism of Action: Enhancing Oral Drug Bioavailability

Cedazuridine's primary role is to protect a co-administered drug from first-pass metabolism by CDA. This mechanism is crucial for drugs that are CDA substrates, allowing them to reach systemic circulation at therapeutic concentrations when administered orally.



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Mechanism of Cedazuridine Action.

Dosing and Administration Protocols in Mouse Xenograft Models

The following tables summarize dosing information for Cedazuridine in mouse xenograft models based on published preclinical studies.

Table 1: Cedazuridine Monotherapy in Toxicology Studies

| Mouse Strain | Dose (mg/kg) | Route of Administration | Dosing Schedule | Observation |
|-----------------------|--------------|-------------------------|--------------------------------------|--|
| Not Specified | 1000 | Oral | 7 days on, followed by recovery | No Observed Adverse Effect Level (NOAEL) [4] |
| CD-1 (female/male) | 100/300 | Oral | 7 days on / 21 days off for 13 weeks | No Observed Adverse Effect Level (NOAEL) [4] |

Table 2: Cedazuridine in Combination Therapy in an AML Xenograft Model

| Xenograft Model | Mouse Strain | Treatment Group | Dose (mg/kg) | Route of Administration | Dosing Schedule |
|-----------------|--------------|---------------------------------|---------------------|-------------------------|---------------------------|
| MOLM-13 (AML) | NSGS | Cedazuridine (Vehicle Control) | 30 | Oral Gavage | Daily for 7 days[5][6][7] |
| MOLM-13 (AML) | NSGS | Oral Azacitidine + Cedazuridine | 2.5 (AZA) + 3 (CDZ) | Oral Gavage | Daily for 7 days[6] |
| Primary AML PDX | NSGS | Cedazuridine (Vehicle Control) | 30 | Oral Gavage | Daily for 7 days[5] |
| Primary AML PDX | NSGS | Oral Azacitidine + Cedazuridine | 2.5 (AZA) + 3 (CDZ) | Oral Gavage | Daily for 7 days |

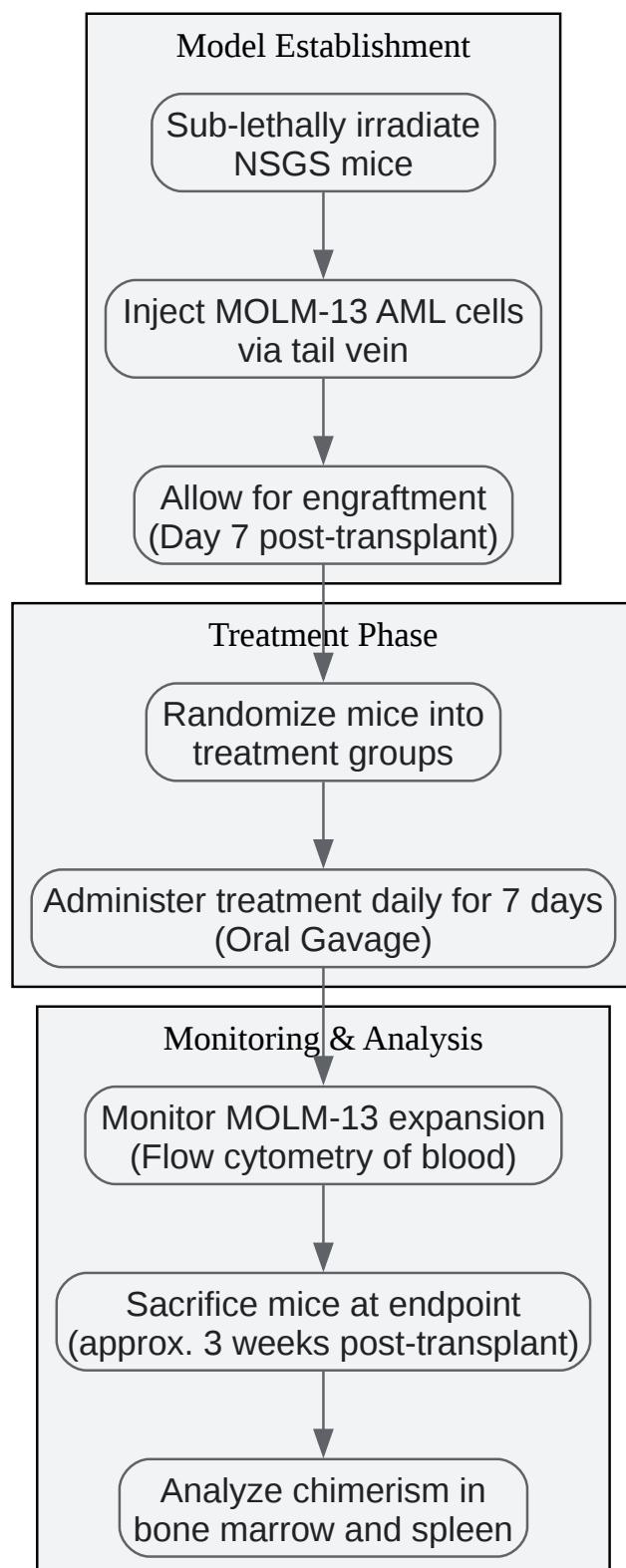
Detailed Experimental Protocol: AML Xenograft Study

This protocol is adapted from a study evaluating the efficacy of oral azacitidine in combination with Cedazuridine in a systemic MOLM-13 acute myeloid leukemia (AML) xenograft model.[\[5\]](#) [\[6\]](#)[\[7\]](#)

Materials

- Animal Model: Immunocompromised NSGS (NOD-scid IL2Rgamma null) mice.[\[6\]](#)
- Cell Line: MOLM-13 human AML cells.[\[6\]](#)
- Drugs:
 - Cedazuridine (CDZ)
 - Azacitidine (AZA)
 - Vehicle control (e.g., DMSO)[\[6\]](#)
- Equipment:
 - Oral gavage needles
 - Syringes
 - Flow cytometer
 - Standard animal housing and handling equipment

Experimental Workflow

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Procedure

- Animal Preparation: Sub-lethally irradiate NSGS mice to facilitate engraftment of human cells.[6]
- Cell Implantation: Inject MOLM-13 AML cells intravenously via the tail vein.[6]
- Engraftment Confirmation: Allow for the cells to engraft. By day seven post-transplant, the mice are ready for treatment.[6]
- Randomization: Randomize engrafted mice into the desired treatment groups as outlined in Table 2.[6]
- Drug Preparation and Administration:
 - Prepare Cedazuridine and Azacitidine formulations for oral gavage. The vehicle used in the source study was DMSO.[6]
 - Administer the respective treatments (Cedazuridine alone or in combination with Azacitidine) via oral gavage daily for seven consecutive days.[6][7]
- Monitoring:
 - Monitor the expansion of MOLM-13 cells in the peripheral blood using flow cytometry for human AML markers.[6][7]
 - Monitor animal health and body weight throughout the experiment.[5]
- Endpoint and Analysis:
 - At the experimental endpoint (approximately three weeks post-transplant, or when control mice become moribund), humanely euthanize all animals.[5][6]
 - Harvest bone marrow and spleen for analysis of leukemic expansion (chimerism).[5][6]

Expected Outcomes

In the described AML xenograft model, the combination of oral azacitidine and Cedazuridine was shown to significantly decrease leukemic expansion in both the bone marrow and spleen compared to vehicle control or oral azacitidine alone.[5][6] The efficacy of the oral combination was comparable to intraperitoneally administered azacitidine.[5][6] Furthermore, this combination led to a significant extension in the survival of the treated mice.[5][6]

Conclusion

Cedazuridine is a critical component for enabling the oral administration of CDA-sensitive compounds in preclinical and clinical settings. The provided protocols and data from mouse xenograft models offer a solid foundation for designing in vivo studies to explore the therapeutic potential of novel oral drug combinations incorporating Cedazuridine. Researchers should carefully consider the specific xenograft model, partner drug, and study objectives to optimize the dosing and administration strategy.

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